5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole
Overview
Description
5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods and has shown promising results in biological studies.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains. Additionally, it has been reported to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its potential for drug development. Its diverse biological activities make it a promising compound for the development of new drugs. However, its limitations include its low solubility in water, which may affect its bioavailability and potency.
Future Directions
There are several future directions for the study of 5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole. One potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its antibacterial activity and its potential as an alternative to conventional antibiotics. Additionally, further studies can be conducted to elucidate its mechanism of action and to optimize its chemical properties for drug development.
Synthesis Methods
The synthesis of 5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole can be achieved through different methods, including the reaction of 5-fluoro-2-nitroaniline with 3-methylphenol in the presence of a base, followed by cyclization with ethylene glycol. Another method involves the reaction of 5-fluoro-2-nitroaniline with 3-methylphenol in the presence of a catalyst, followed by reduction with sodium dithionite.
Scientific Research Applications
5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
Properties
IUPAC Name |
6-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-4-3-5-13(8-10)20-11(2)16-18-14-7-6-12(17)9-15(14)19-16/h3-9,11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSQUEAEBRJKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210997 | |
Record name | 6-Fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018126-20-9 | |
Record name | 6-Fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018126-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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